molecular formula C26H28Br2F2N2S3 B2489941 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1450590-76-7

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B2489941
CAS No.: 1450590-76-7
M. Wt: 662.51
InChI Key: XJWNRSCLIAJISP-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound with the molecular formula C26H28Br2F2N2S3. This compound is part of the benzo[c][1,2,5]thiadiazole family, known for its applications in organic electronics and photonics due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the thiophene derivatives. The hexylthiophene is brominated to form 5-bromo-4-hexylthiophene, which is then coupled with 5,6-difluorobenzo[c][1,2,5]thiadiazole under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of solvents like toluene and bases such as potassium carbonate, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in organic electronics .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-accepting properties. The compound can facilitate charge transfer processes, making it an effective component in electronic devices. Its molecular targets include various electron-donating materials, and it participates in pathways involving electron transfer and energy conversion .

Properties

IUPAC Name

4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Br2F2N2S3/c1-3-5-7-9-11-15-13-17(33-25(15)27)19-21(29)22(30)20(24-23(19)31-35-32-24)18-14-16(26(28)34-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWNRSCLIAJISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Br2F2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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